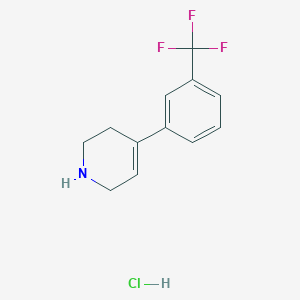

4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Descripción general

Descripción

4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. The compound consists of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydropyridine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and 1,2,3,6-tetrahydropyridine.

Condensation Reaction: The 3-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with 1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst and solvent to form the desired product.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C12H12F3N

- Molecular Weight : 227.2256 g/mol

- CAS Number : 22707863

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

Neuropharmacological Applications

Research indicates that tetrahydropyridine derivatives exhibit potential as neuroprotective agents. The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.

- Dopaminergic Activity : Compounds similar to tetrahydropyridines have shown promise in modulating dopaminergic activity, which is crucial for treating neurodegenerative diseases like Parkinson's disease .

- Serotonergic Modulation : The structural characteristics of 4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine suggest potential interactions with serotonin receptors, which may be beneficial in managing mood disorders .

Case Studies

- A study indicated that derivatives of tetrahydropyridine could reduce neurotoxicity in models of Parkinson's disease by enhancing mitochondrial function and reducing oxidative stress .

- Another investigation highlighted the compound's ability to improve cognitive function in animal models by modulating neurotransmitter levels .

Anticancer Research

The compound's ability to interact with biological targets has led to investigations into its anticancer properties. Trifluoromethylated compounds are known to exhibit enhanced biological activity due to their unique electronic properties.

- Mechanism of Action : The trifluoromethyl group can influence the binding affinity of the compound to various enzymes and receptors involved in cancer progression.

- Experimental Results : In vitro studies have demonstrated that tetrahydropyridine derivatives can inhibit the proliferation of certain cancer cell lines through apoptosis induction .

Material Science

Beyond medicinal applications, 4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride is being explored for its potential use in materials science.

- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis to enhance thermal stability and mechanical properties due to its robust structure.

- Nanocomposites : Research is ongoing into incorporating this compound into nanocomposite materials for applications in electronics and photonics .

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Starting Materials : Synthesis typically begins with readily available phenolic compounds.

- Reagents Used : Common reagents include trifluoromethylating agents and various catalysts.

- Characterization Techniques :

- Nuclear Magnetic Resonance (NMR)

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

These techniques confirm the structural integrity and purity of the synthesized compound.

Mecanismo De Acción

The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Trifluoromethyl)phenylhydrazine hydrochloride

- 3-(Trifluoromethyl)phenylpiperazine

- 4-(Trifluoromethyl)phenylacetic acid

Uniqueness

4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its combination of a trifluoromethyl group and a tetrahydropyridine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride (C12H13ClF3N) is a compound that has garnered attention due to its potential biological activities. This article reviews its structural characteristics, synthesis methods, and various biological activities reported in scientific literature.

Structural Characteristics

The molecular structure of this compound includes a tetrahydropyridine ring substituted with a trifluoromethylphenyl group. The presence of the trifluoromethyl group is significant as it can influence the compound's lipophilicity and biological interactions.

Synthesis

The synthesis of this compound typically involves palladium-catalyzed reactions. For example, one method includes the reaction of 1-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinoline with cesium carbonate in a solvent like DMF under an oxygen atmosphere. This method highlights the efficiency of using electron-donor-acceptor complexes to facilitate the reaction without the need for photoinitiators .

Biological Activities

Research indicates that compounds structurally related to tetrahydropyridines exhibit a variety of biological activities. The following subsections detail specific activities associated with this compound.

Anticancer Activity

Several studies have demonstrated that tetrahydropyridine derivatives possess anticancer properties. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. The introduction of electron-withdrawing groups like trifluoromethyl enhances these effects by increasing the compounds' interactions with cellular targets .

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4-(3-(Trifluoromethyl)phenyl) derivative | 0.48 | MCF-7 |

| Another tetrahydropyridine analog | 0.78 | HCT-116 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Tetrahydropyridine derivatives have been reported to inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Neuroprotective Effects

Neuroprotective properties have been observed in some tetrahydropyridine derivatives. These compounds can modulate neurotransmitter levels and exhibit antioxidant activity, which is beneficial in conditions such as neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study focusing on the anticancer efficacy of tetrahydropyridines, researchers evaluated the effects of various derivatives on MCF-7 and HCT-116 cell lines. The study found that modifications at the para position significantly increased cytotoxicity compared to unmodified controls .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial efficacy of several tetrahydropyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the trifluoromethyl substitution played a crucial role in enhancing antimicrobial activity, particularly against resistant strains .

Propiedades

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N.ClH/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-4,8,16H,5-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFISGALWPADNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC(=CC=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.